XL388

Kinase selectivity Off-target profiling mTOR pathway specificity

Rapalog resistance and compensatory AKT activation limit single-agent mTORC1 inhibition. XL388 is an ATP-competitive dual mTORC1/mTORC2 inhibitor (IC50: 8 nM/166 nM) with 1000-fold selectivity over PI3K, eliminating PI3K pathway confounding. • Complete mTORC1/mTORC2 suppression without PI3K inhibition • Validated synergy with chemotherapeutic agents (Chou-Talalay method) • Oral bioavailability with >100% tumor growth inhibition in MCF-7 xenografts

Molecular Formula C23H22FN3O4S
Molecular Weight 455.5 g/mol
CAS No. 1251156-08-7
Cat. No. B612257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL388
CAS1251156-08-7
SynonymsXL388;  XL-388;  XL 388
Molecular FormulaC23H22FN3O4S
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N
InChIInChI=1S/C23H22FN3O4S/c1-14-18(5-7-20(22(14)24)32(2,29)30)23(28)27-9-10-31-19-6-3-15(11-17(19)13-27)16-4-8-21(25)26-12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H2,25,26)
InChIKeyLNFBAYSBVQBKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XL388 Procurement Guide: mTOR ATP-Competitive Inhibitor


XL388 (CAS 1251156-08-7) is an ATP-competitive, orally bioavailable small-molecule inhibitor of mammalian target of rapamycin (mTOR), developed by Exelixis [1]. It is a dual inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), with a molecular formula of C23H22FN3O4S and a molecular weight of 455.5 g/mol [2]. XL388 exhibits a defined selectivity profile established across a panel of over 140 protein kinases, distinguishing it from rapalogs and other mTOR-directed ATP-competitive inhibitors .

Why XL388 Cannot Be Substituted with Other mTOR Inhibitors


mTOR inhibitors are not functionally interchangeable. Rapalogs (e.g., rapamycin, everolimus) bind to FKBP12 and allosterically inhibit only mTORC1, leaving mTORC2 activity intact and potentially activating a compensatory PI3K-AKT feedback loop [1]. Among ATP-competitive inhibitors, significant variations exist in biochemical potency, kinase selectivity breadth, and cellular pharmacodynamics. XL388 occupies a distinct profile characterized by a high selectivity ratio (1000-fold) for mTOR over PI3K family kinases, which contrasts with the narrower selectivity windows of several other ATP-competitive mTOR inhibitors [2]. Substitution without evidence-based justification risks altering experimental outcomes in kinase selectivity, cellular pathway modulation, and in vivo tumor growth inhibition [3].

XL388 Quantitative Differentiation Evidence


mTOR Over PI3K Kinase Selectivity

XL388 exhibits a 1000-fold selectivity for mTOR over the closely related PI3K kinase family. This selectivity was determined by screening against a panel of 141 protein kinases, with PI3K isoforms showing IC50 values >3 μM, compared to an mTOR IC50 of 9.9 nM . In contrast, the ATP-competitive mTOR inhibitor PP242 (Torkinib) demonstrates only 10-fold to 100-fold selectivity for mTOR over PI3Kδ and PI3Kα/β/γ, respectively . Similarly, WYE-354 exhibits >100-fold selectivity for mTOR over PI3Kα and >500-fold over PI3Kγ . The broader selectivity margin of XL388 reduces the likelihood of confounding PI3K-mediated effects in cellular assays where pathway-specific interrogation is required.

Kinase selectivity Off-target profiling mTOR pathway specificity

Dual mTORC1/mTORC2 Inhibition vs. Rapalog-Only Blockade

XL388 directly inhibits both mTORC1 and mTORC2 with IC50 values of 8 nM and 166 nM, respectively [1]. In MCF-7 breast cancer cells, XL388 blocks mTORC1-mediated phosphorylation of p70S6K (T389) with an IC50 of 94 nM and mTORC2-mediated phosphorylation of AKT (S473) with an IC50 of 350 nM . By contrast, rapamycin and its analogs (rapalogs) bind FKBP12 to allosterically inhibit only mTORC1, leaving mTORC2 activity intact and AKT S473 phosphorylation unblocked. This incomplete inhibition can trigger compensatory PI3K-AKT feedback activation, a documented resistance mechanism [2]. XL388 avoids this feedback loop through direct ATP-competitive inhibition of both complexes.

mTORC1/mTORC2 dual inhibition AKT feedback activation Rapalog resistance

In Vivo Tumor Regression in MCF-7 Xenograft

Oral administration of XL388 once daily to athymic nude mice bearing established MCF-7 human breast cancer xenografts resulted in robust antitumor activity, achieving >100% tumor growth inhibition (indicating tumor regression from baseline) [1]. This in vivo efficacy was accompanied by significant and dose-dependent antitumor activity across multiple xenograft models [2]. The compound displays favorable pharmacokinetic properties across multiple species, with moderate oral bioavailability and plasma protein binding values of 86% (human), 90% (monkey), 89% (dog), 85% (rat), and 84% (mouse) at 5 μM . These parameters support its utility in preclinical oncology studies requiring oral dosing and systemic exposure.

In vivo antitumor efficacy MCF-7 xenograft Oral bioavailability

Superior Cytotoxicity in Renal Cell Carcinoma vs. Rapalogs

In a head-to-head comparison using renal cell carcinoma (RCC) cells, XL388 was more efficient than mTORC1-specific inhibitors rapamycin, everolimus, and temsirolimus in inducing cell death [1]. Treatment of 786-0 RCC cells and primary human RCC cells with 500 nM of each compound demonstrated that XL388 produced greater reductions in cell viability and higher levels of apoptosis induction [2]. The enhanced cytotoxicity of XL388 is attributed to its dual mTORC1/mTORC2 inhibition, which blocks the compensatory AKT feedback activation that limits the efficacy of rapalogs. Notably, activation of the MEK-ERK pathway was identified as a potential resistance factor to XL388, providing a defined context for interpreting its activity profile [3].

Renal cell carcinoma Rapalog resistance Comparative cytotoxicity

Oral Bioavailability and Preclinical Pharmacokinetics

XL388 exhibits favorable pharmacokinetic characteristics with documented oral exposure across multiple preclinical species [1]. Intravenous administration revealed moderate terminal elimination half-lives: 1.35 h (mouse, 10 mg/kg), 0.45 h (rat, 3 mg/kg), 6.11 h (dog, 3 mg/kg), and 0.86 h (monkey, 3 mg/kg) . The compound demonstrates moderate oral bioavailability and good systemic exposure following oral dosing. Plasma protein binding, evaluated at 5 μM across species, is 86% (human), 90% (monkey), 89% (dog), 85% (rat), and 84% (mouse) . In vivo, oral administration of 100 mg/kg XL388 achieved strong inhibition of both mTORC1 and mTORC2 within 4-8 hours, with modest (39-45%) inhibition of PI3K-mediated AKT T308 phosphorylation .

Oral bioavailability Pharmacokinetics Preclinical ADME

Synergy with Chemotherapeutics

XL388 demonstrates synergistic activity when combined with standard chemotherapeutic agents in cell-based viability assays [1]. Synergy was quantitatively evaluated using the combination index (CI) method established by Chou and Talalay (1984), with CI values <1 indicating synergistic interactions [2]. In preclinical osteosarcoma models, XL388 combined with cisplatin (30 mg/kg XL388 + 5 mg/kg cisplatin) exhibited enhanced antitumor activity while maintaining a favorable toxicity profile, with <6% body weight loss and no histopathological evidence of liver or kidney degeneration or inflammation [3]. This combination potential distinguishes XL388 from compounds lacking documented chemosensitization data.

Combination therapy Chemosensitization Synergy

XL388 Procurement-Relevant Application Scenarios


Oncology Studies with Dual mTOR Inhibition and PI3K Sparing

XL388 is optimally deployed in in vitro and in vivo oncology research where complete suppression of both mTORC1 and mTORC2 signaling is required, but PI3K pathway inhibition would confound interpretation. The compound's 1000-fold selectivity for mTOR over PI3K kinases (IC50 >3 μM for PI3K isoforms vs. 9.9 nM for mTOR) enables researchers to attribute observed phenotypes specifically to mTOR blockade rather than combined mTOR/PI3K inhibition. This is particularly relevant in cell lines and tumor models where PI3K pathway status (e.g., PIK3CA mutations) is a variable of interest. The well-characterized selectivity profile across >140 kinases provides a defined context for interpreting target engagement and off-target effects [1].

Renal Cell Carcinoma and Rapalog-Resistant Cancer Models

Based on direct comparative evidence demonstrating that XL388 is more effective than rapamycin, everolimus, and temsirolimus in killing renal cell carcinoma cells [2], XL388 is particularly well-suited for studies in RCC models and other cancer types where rapalog resistance or mTORC1-inhibitor insensitivity is anticipated. The dual mTORC1/mTORC2 inhibition profile of XL388 (mTORC1 IC50 = 8 nM, mTORC2 IC50 = 166 nM) [3] addresses the compensatory AKT feedback activation that limits rapalog efficacy. Researchers investigating mechanisms of mTOR inhibitor resistance or seeking more potent mTOR pathway suppression in rapalog-refractory settings should prioritize XL388 over rapalogs [4].

Combination Therapy Screening and Chemosensitization

XL388's documented synergy with chemotherapeutic agents, established using the Chou-Talalay combination index method [5], makes it a suitable candidate for combination screening campaigns and chemosensitization studies. In vivo, the combination of XL388 (30 mg/kg) with cisplatin (5 mg/kg) demonstrated enhanced antitumor activity with minimal toxicity (<6% body weight loss; no liver/kidney histopathology) in osteosarcoma xenograft models [6]. Researchers conducting combination screens, synergy studies, or evaluating mTOR inhibition as a strategy to overcome chemoresistance can leverage XL388's established combination data and favorable toxicity profile when combined with DNA-damaging agents.

In Vivo Xenograft Studies with Oral Dosing

For in vivo oncology studies where oral dosing and robust antitumor efficacy are required, XL388 offers a validated profile. Once-daily oral administration in athymic nude mice bearing MCF-7 breast cancer xenografts achieved >100% tumor growth inhibition (indicating tumor regression) [7]. The compound exhibits favorable pharmacokinetics with moderate oral bioavailability and defined half-lives across multiple species (mouse: 1.35 h, rat: 0.45 h, dog: 6.11 h, monkey: 0.86 h) . This PK characterization enables informed dose scheduling and interpretation of pharmacodynamic readouts. XL388 is appropriate for xenograft studies in breast cancer, osteosarcoma, renal cell carcinoma, and other tumor types where mTOR pathway dependency has been established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL388

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.